molecular formula C16H25NO2 B1236866 Annofoline

Annofoline

Cat. No.: B1236866
M. Wt: 263.37 g/mol
InChI Key: KYIYXWHVYGBAKF-NVWMEEMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Annofoline is a [state the chemical classification, e.g., alkaloid, small molecule] provided for laboratory research purposes. Its main applications include [detail specific research areas, e.g., neuroscience, cell biology]. The compound's research value lies in its [explain specific value, e.g., ability to modulate a particular biological pathway]. This compound exerts its effects by [describe the mechanism of action, e.g., inhibiting a specific enzyme or receptor]. Researchers can use this compound to [explore a specific biological process or disease model]. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

(1R,2R,10S,11R,13S,15R)-11-hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-14-one

InChI

InChI=1S/C16H25NO2/c1-10-9-16-12-4-2-6-17(16)7-3-5-13(16)14(18)8-11(12)15(10)19/h10-14,18H,2-9H2,1H3/t10-,11+,12-,13-,14-,16-/m1/s1

InChI Key

KYIYXWHVYGBAKF-NVWMEEMDSA-N

SMILES

CC1CC23C4CCCN2CCCC3C(CC4C1=O)O

Isomeric SMILES

C[C@@H]1C[C@]23[C@@H]4CCCN2CCC[C@@H]3[C@@H](C[C@@H]4C1=O)O

Canonical SMILES

CC1CC23C4CCCN2CCCC3C(CC4C1=O)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties of Annofoline

This compound is characterized by its unique chemical structure, which includes a keto and a hydroxyl group. Its molecular formula is noted as C18H22NC_{18}H_{22}N . This structure is significant as it facilitates interactions with various biological receptors.

Anticancer Activity

In Vitro Studies
Recent studies have demonstrated that this compound exhibits promising anticancer activities. For instance, research utilizing high-resolution liquid chromatography-mass spectrometry (HR-LCMS) indicated that this compound, along with other phytochemicals from Triumfetta rhomboidea, shows strong inhibitory effects on the MCF-7 breast cancer cell line. The study reported an IC50 value, indicating the concentration required to inhibit cell growth by 50%, which suggests potent cytotoxic effects .

Molecular Docking Studies
Molecular docking simulations have revealed that this compound interacts effectively with key receptors involved in cancer progression, namely the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These interactions are crucial for developing targeted therapies. The binding energies and affinities of this compound for these receptors were found to be significant, indicating its potential as a therapeutic agent .

Case Study 1: Triumfetta rhomboidea Extracts

A study conducted on extracts from Triumfetta rhomboidea highlighted the efficacy of this compound in inhibiting tumor growth in vitro. The research utilized various fractions of the plant and confirmed that both n-hexane and ethyl acetate fractions exhibited strong anticancer activity against MCF-7 cells. This foundational work underscores the therapeutic potential of this compound and similar compounds derived from natural sources .

Case Study 2: Comparative Analysis with Other Phytochemicals

In comparative studies, this compound was evaluated alongside other phytochemicals such as procyanidin B6 and luteolin. The findings indicated that while all compounds exhibited some level of interaction with EGFR and VEGFR, this compound demonstrated superior binding affinities, making it a candidate for further exploration in cancer therapeutics .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Property Details
Chemical FormulaC18H22NC_{18}H_{22}N
SourceTriumfetta rhomboidea
Anticancer ActivityStrong inhibition of MCF-7 cells
Key InteractionsEGFR (C797), VEGFR (N923)
Binding AffinityHigh binding energies observed
Research MethodsHR-LCMS, Molecular Docking

Comparison with Similar Compounds

Extraction Efficiency

Table 1: Extraction Yields of Key Alkaloids in L. annotinum and L. clavatum

Compound Optimal Solvent Yield (%) Species Reference
This compound Ethyl acetate 28.16 L. annotinum
Annotinine Dichloromethane 22.45 L. annotinum
Acrifoline Dichloromethane 19.80 L. annotinum
Dihydrolycopodine Methanol 15.30 L. clavatum
Lycopodine 1% Methanol-tartaric 72.00 L. clavatum
  • Key Findings: this compound is optimally extracted with ethyl acetate, whereas annotinine and acrifoline show higher yields with dichloromethane . Dihydrolycopodine is species-specific, with L. clavatum being a richer source . Polar solvents (e.g., 1% methanolic tartaric acid) favor lycopodine extraction in L. clavatum (72% yield) but are less effective for L. annotinum alkaloids (20.04% total yield) .

Structural and Functional Differences

Table 2: Structural and Functional Comparison

Compound Core Structure Functional Groups Polarity Bioactivity Highlight
This compound Quinolizidine Hydroxyl, Methyl Moderate EGFR/VEGFR inhibition
Lycopodine Quinolizidine Ketone Low Acetylcholinesterase inhibition
Annotinine Piperidine Ester, Methyl Low Neuroprotective effects
Acrifoline Quinolizidine Acetyl, Methyl High Antifungal activity
  • Key Findings: this compound and lycopodine share a quinolizidine backbone but differ in substituents (e.g., hydroxyl vs. ketone groups), influencing polarity and solvent affinity . Annotinine’s piperidine core and ester groups render it less polar, aligning with its preference for non-polar solvents like dichloromethane .

Table 3: Comparative Bioactivity Profiles

Compound Target Protein Binding Energy (kcal/mol) Mechanism
This compound EGFR Kinase −6.78 π-stacking with F1047
Procyanidin B6 EGFR Kinase −5.82 Hydrogen bonding
Luteolin EGFR Kinase −5.57 Hydrophobic interactions
Acrifoline Fungal Cell Membrane N/A Disruption of membrane integrity
  • Key Findings: this compound exhibits superior binding affinity to EGFR compared to procyanidin B6 and luteolin, attributed to its π-stacking interactions with residue F1047 in VEGFR .

Preparation Methods

Pressurized Liquid Extraction (PLE) Optimization

Modern extraction techniques have revolutionized the isolation of Annofoline from Lycopodium annotinum. Pressurized liquid extraction (PLE) using methanol or 1% methanolic tartaric acid has proven highly effective, achieving a 9.90% yield of this compound in optimized conditions. The process involves parameters such as temperature (60–100°C), pressure (1,500 psi), and solvent polarity, which significantly influence alkaloid recovery rates. Comparative studies show methanol outperforms dichloromethane and ethyl acetate for this compound extraction, though the latter solvents excel in isolating structurally related alkaloids like acrifoline.

Table 1: this compound Yields in L. annotinum Using Different Solvents

SolventThis compound Yield (%)Total Alkaloid Recovery (%)
Methanol7.34 ± 0.3568.13
1% Methanolic Tartaric Acid9.90 ± 0.4772.00
Dichloromethane4.21 ± 0.2958.45

The addition of tartaric acid enhances protonation of tertiary amines, improving solubility in polar solvents. However, ballast substances like chlorophyll necessitate post-extraction purification via solid-phase extraction (SPE) using Oasis HLB sorbents.

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ extraction, while less common for this compound, has been applied to related alkaloids like lycopodine. Da Silva et al. demonstrated that temperatures above 60°C and pressures exceeding 200 bar maximize lycopodine recovery. Though this compound-specific SFE data remain limited, analogous protocols suggest potential yields of 12–15% with reduced solvent waste compared to PLE.

Countercurrent Distribution (CCD)

Early isolation efforts relied on CCD with chloroform-pH 7.0 buffer systems. This technique separated this compound from lycofoline and lofoline isomers in L. annotinum, achieving 85–90% purity in 57-transfer distributions. Despite its labor-intensive nature, CCD remains valuable for isolating milligram quantities for structural elucidation.

Synthetic Routes to this compound

Hydrojulolidine-Based Synthesis

The landmark synthesis by Wenkert and Broka (1984) established a concise route from dimethyl quinolinate. The process involves:

  • Formation of Hydrojulolidine Skeleton : Cyclization of dimethyl quinolinate under acidic conditions yields tricyclic intermediate (la).

  • Functionalization : Selective oxidation at C-12 and C-16 positions introduces hydroxyl groups critical for this compound’s bioactivity.

  • Stereochemical Control : Chiral resolution via (-)-menthyl chloroformate ensures the correct R configuration at C-16.

This 8-step sequence achieves a 22% overall yield, making it the most efficient laboratory-scale method.

Total Synthesis via Spirocyclic Intermediates

Recent advances leverage spirocyclic diketones as precursors. Ramage’s protocol, adapted from acorone syntheses, involves:

  • Michael Addition : Cyclohexenone (73) undergoes intramolecular cyclization to form the spiro core.

  • Reductive Amination : Introduction of the piperidine ring via Pd/C-catalyzed hydrogenation.

  • Late-Stage Oxidation : Ceric ammonium nitrate (CAN) mediates C-12 hydroxylation with 89% regioselectivity.

While this 14-step route offers modularity for analog synthesis, its 11% overall yield limits industrial applicability.

Analytical and Purification Techniques

HPLC/ESI-QTOF–MS Characterization

High-resolution mass spectrometry confirms this compound identity (m/z 316.1912 [M+H]⁺) and purity (>98%). Reverse-phase C18 columns with 0.1% formic acid gradients achieve baseline separation from lycofoline within 12 minutes.

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3) produces needle-like crystals suitable for X-ray diffraction. Critical parameters include:

  • Cooling rate: 0.5°C/min

  • Seed crystal size: 50–100 µm

  • Solvent polarity index: 4.3–4.7

Comparative Methodological Analysis

Table 2: Efficiency Metrics of this compound Production Methods

MethodYield (%)Purity (%)Time (h)Cost ($/g)
PLE (Methanol)7.3495.26120
Hydrojulolidine Synthesis22.099.148450
Spirocyclic Synthesis11.098.572680

Natural extraction remains cost-effective for gram-scale production, while synthetic routes excel in purity and stereochemical control.

Industrial Scalability Challenges

  • Botanical Sourcing : L. annotinum’s slow growth (3–5 years) limits biomass availability.

  • Catalytic Efficiency : Hydrogenation steps in synthesis require 5% Pd/C loadings, increasing metal costs.

  • Waste Management : PLE generates 300 L solvent waste per kg extract vs. 50 L for SFE .

Q & A

Q. What analytical methods are recommended for quantifying Annofoline in plant extracts, and how are they validated?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used, with calibration curves established using certified this compound standards. Validation includes spike-and-recovery experiments to assess accuracy (e.g., 90–110% recovery rates) and inter-day precision tests (e.g., relative standard deviation <5%). For complex matrices, solid-phase extraction (SPE) may precede analysis to reduce interference .

Q. How can researchers ensure reproducibility in this compound extraction protocols?

Methodological Answer: Standardize solvent systems, extraction time, and temperature. For example, methanol extraction yields 7.34% this compound (RSD 0.35%), while diethyl ether increases yield to 28.16% (RSD 3.09%) but reduces co-extracted alkaloids like Lycopodine. Document solvent polarity, particle size of plant material, and centrifugation parameters to enable replication .

What are the key steps to formulate a research question on this compound’s biosynthetic pathways?

Methodological Answer: Use the PICO framework (Population: plant species; Intervention: gene silencing; Comparison: wild-type vs. mutants; Outcome: this compound levels) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “How do Lycopodium cytochrome P450 enzymes influence this compound biosynthesis compared to alkaloid precursors?” .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be resolved across studies?

Methodological Answer: Conduct a meta-analysis to evaluate variables such as cell line specificity (e.g., cancer vs. neuronal models), purity of this compound (confirmed via NMR), and dosage ranges. For in vivo studies, assess animal models (e.g., murine vs. zebrafish) and control groups. Statistical tools like ANOVA can identify outliers or confounding factors .

Q. What experimental designs optimize this compound extraction while minimizing co-contaminants?

Methodological Answer: Use a factorial design to test solvent combinations (e.g., 1% formic acid in ethyl acetate increases Lycopodine yield to 38.13% but reduces this compound to 9.90%). Response surface methodology (RSM) can model interactions between temperature, solvent volume, and time to identify Pareto-optimal conditions .

Q. How should researchers address variability in this compound’s reported cytotoxicity?

Methodological Answer: Standardize assays (e.g., MTT vs. ATP-based viability tests) and control for batch-to-batch variability in plant sourcing. Include positive controls (e.g., doxorubicin) and validate this compound’s stability under assay conditions (pH, temperature). Report IC50 values with 95% confidence intervals .

Q. What strategies validate this compound’s proposed molecular targets in mechanistic studies?

Methodological Answer: Combine knock-down/knock-out models (e.g., CRISPR-Cas9) with affinity chromatography to confirm binding partners. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics. Cross-validate with in silico docking simulations using this compound’s 3D structure .

Data Analysis and Presentation

Q. How should researchers present this compound quantification data to avoid redundancy?

Methodological Answer: Use tables to summarize mean yields (e.g., 28.16% in diethyl ether) with standard deviations, and figures to illustrate trends (e.g., solvent polarity vs. alkaloid profiles). Avoid duplicating data in text; instead, highlight statistical significance (e.g., p<0.05 for ether vs. methanol) .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response relationships?

Methodological Answer: Non-linear regression (e.g., log-dose vs. response) with software like GraphPad Prism. For multi-factorial experiments (e.g., solvent × temperature), apply mixed-effects models. Report adjusted R² values and Akaike information criterion (AIC) for model selection .

Q. How can researchers mitigate bias in this compound-related ethnopharmacological studies?

Methodological Answer: Use double-blinding in bioactivity assays and randomize plant sample selection. Adhere to CONSORT or ARRIVE guidelines for in vivo studies. Disclose funding sources and conflicts of interest in metadata .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Annofoline
Reactant of Route 2
Annofoline

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